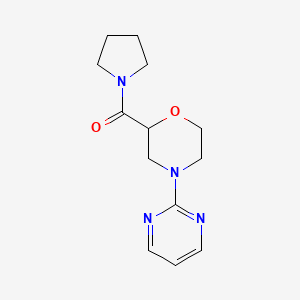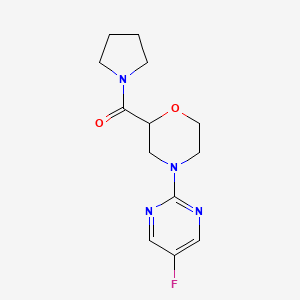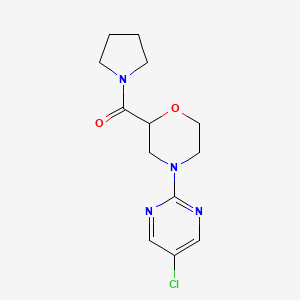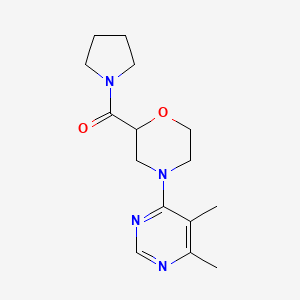![molecular formula C12H13N3S2 B6470877 2-(methylsulfanyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine CAS No. 2640902-52-7](/img/structure/B6470877.png)
2-(methylsulfanyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(methylsulfanyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine is a complex organic compound that has garnered interest due to its unique structure and potential applications in various fields of scientific research. Its intricate molecular framework, combining elements of pyrimidine and thieno[3,2-c]pyridine, positions it as a notable subject in chemical and pharmaceutical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Synthesizing 2-(methylsulfanyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine involves several key steps:
Formation of Thieno[3,2-c]pyridine Core: : This step typically starts with the cyclization of precursors such as 2-aminothiophenols with chloroacetonitrile under alkaline conditions.
Substitution Reactions: : Introducing the methylsulfanyl group can be achieved through nucleophilic substitution reactions using methylthiol reagents.
Pyrimidine Ring Construction: : Finally, constructing the pyrimidine ring often involves condensation reactions with appropriate amines and formyl precursors under controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound leverages similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions for yield, purity, and safety. Advanced techniques like continuous flow synthesis might be employed to streamline production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.
Reduction: : Reduction of certain functional groups within the compound can alter its electronic properties and potential reactivity.
Substitution: : It can engage in substitution reactions at various positions, facilitated by the presence of reactive sites within the pyrimidine and thieno[3,2-c]pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: : Such as hydrogen peroxide or peracids.
Reducing Agents: : Common ones include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Catalysts: : For facilitating substitution reactions, catalysts like palladium on carbon (Pd/C) are frequently used.
Major Products
Oxidation: : Can yield 2-(methylsulfinyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine.
Reduction: : Products might include reduced analogs of the original compound with altered substituents.
Substitution: : Diverse derivatives depending on the nature of the substituents introduced.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules, owing to its multi-reactive sites.
Biology and Medicine
Biologically, 2-(methylsulfanyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine is explored for its potential therapeutic effects, possibly acting as an enzyme inhibitor or receptor modulator.
Industry
Industrially, it is investigated for uses in material science, particularly in the creation of novel polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which 2-(methylsulfanyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine exerts its effects depends largely on its interactions with molecular targets such as enzymes or receptors. It might bind to active sites, altering enzyme activity or receptor signaling pathways, thus modulating biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(methylsulfanyl)pyrimidine: : Lacks the thieno[3,2-c]pyridine component but shares the methylsulfanyl pyrimidine core.
4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine:
Uniqueness
The unique combination of the pyrimidine and thieno[3,2-c]pyridine rings with a methylsulfanyl substituent imparts distinctive electronic and steric properties, making it particularly versatile for a wide range of chemical reactions and applications.
Hope that was as engaging as it was informative. Need to dive into more details or change gears entirely? Let me know!
Propiedades
IUPAC Name |
5-(2-methylsulfanylpyrimidin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S2/c1-16-12-13-5-2-11(14-12)15-6-3-10-9(8-15)4-7-17-10/h2,4-5,7H,3,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRAMFHYFRVJOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)N2CCC3=C(C2)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6470796.png)
![1-methyl-3-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,2-dihydropyrazin-2-one](/img/structure/B6470798.png)


![2-(pyrrolidine-1-carbonyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine](/img/structure/B6470830.png)

![2-(pyrrolidine-1-carbonyl)-4-[6-(trifluoromethyl)pyrimidin-4-yl]morpholine](/img/structure/B6470838.png)

![4-[1-(5-fluoropyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6470847.png)
![4-[1-(2-methylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6470853.png)
![4-[1-(6-methylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6470859.png)
![4-[1-(5-chloropyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6470867.png)
![3-chloro-4-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6470880.png)
![2-(pyrrolidine-1-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B6470890.png)
